molecular formula C11H20BN3O2 B13990809 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

Cat. No.: B13990809
M. Wt: 237.11 g/mol
InChI Key: GHWRMLMXQCEFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a boron-containing heterocyclic compound It is characterized by the presence of a triazole ring substituted with an isopropyl group and a dioxaborolane moiety

Preparation Methods

The synthesis of 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is often introduced via a coupling reaction using boronic acid derivatives.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can lead to the formation of boron-containing alcohols.

    Substitution: The triazole ring can participate in substitution reactions, where the isopropyl or dioxaborolane groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Biological Studies: It may be used in the study of boron-containing compounds’ biological activities.

    Medicinal Chemistry: The compound’s potential therapeutic properties are explored in drug development.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological pathways and enzyme activities. The triazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole can be compared with other boron-containing heterocycles, such as:

    1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.

    1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Contains an imidazole ring instead of a triazole ring.

Properties

Molecular Formula

C11H20BN3O2

Molecular Weight

237.11 g/mol

IUPAC Name

1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole

InChI

InChI=1S/C11H20BN3O2/c1-8(2)15-7-9(13-14-15)12-16-10(3,4)11(5,6)17-12/h7-8H,1-6H3

InChI Key

GHWRMLMXQCEFDQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=N2)C(C)C

Origin of Product

United States

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